N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chloropropyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group
Properties
Molecular Formula |
C15H19ClN2O3 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H19ClN2O3/c1-21-13-5-3-12(4-6-13)18-10-11(9-14(18)19)15(20)17-8-2-7-16/h3-6,11H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
YNMSROCXZMUUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using reagents like 3-chloropropylamine or 3-chloropropyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 4-methoxyphenyl derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using reagents like carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloropropyl and methoxyphenyl groups, respectively, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides for nucleophilic substitution; electrophiles like alkyl halides and acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
